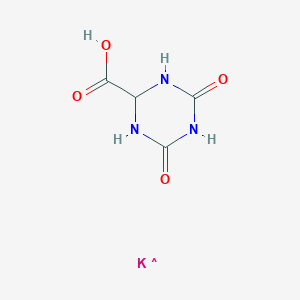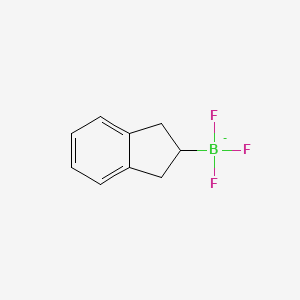
Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate is a chemical compound with the molecular formula C9H9BF3K. It is a potassium salt of trifluoroborate, which is often used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate typically involves the reaction of 2,3-dihydro-1H-indene with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3-dihydro-1H-indene, boron trifluoride etherate, potassium tert-butoxide.
Reaction Conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 2,3-dihydro-1H-indene is dissolved in an appropriate solvent (e.g., tetrahydrofuran), and boron trifluoride etherate is added dropwise. Potassium tert-butoxide is then added to the reaction mixture, and the reaction is stirred for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using advanced techniques such as chromatography and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed under anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted trifluoroborates. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new pharmaceuticals, particularly in the synthesis of boron-containing drugs.
Mechanism of Action
The mechanism by which Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of boron-carbon bonds, which are crucial in many organic transformations. The molecular targets and pathways involved include enzymes, receptors, and other biomolecules that interact with boron-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Potassium (2,3-dihydro-1H-inden-2-yl)boronic acid: Similar in structure but contains a boronic acid group instead of a trifluoroborate group.
Potassium (2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group, which provides different reactivity and stability.
Potassium (2,3-dihydro-1H-inden-2-yl)borohydride: Contains a borohydride group, which is used in reduction reactions.
Uniqueness
Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate is unique due to its trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it a valuable reagent in various chemical reactions and research applications .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-yl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAKEOZJTASTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC2=CC=CC=C2C1)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
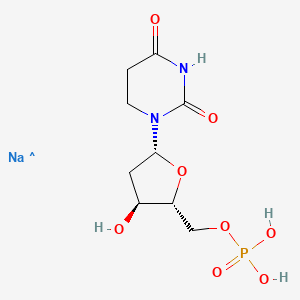
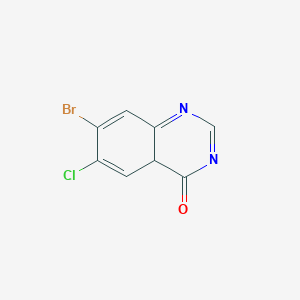
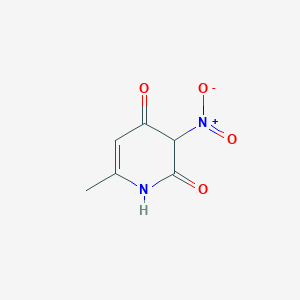
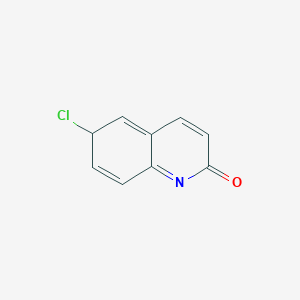
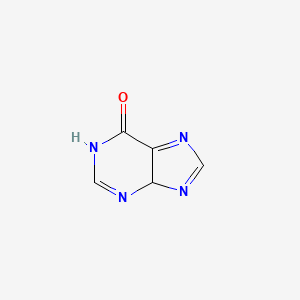
![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
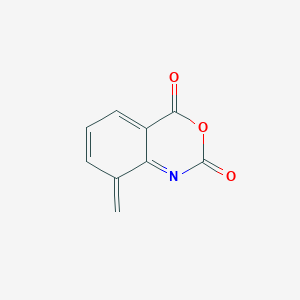
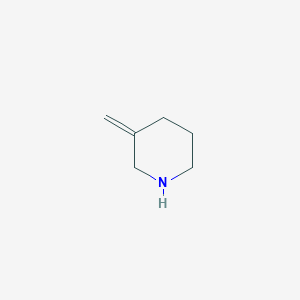
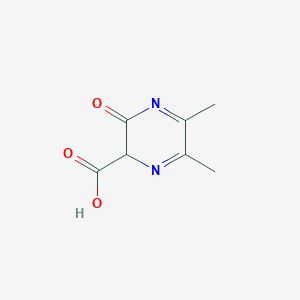
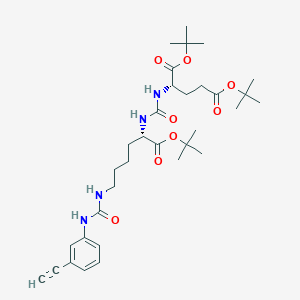
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
